R-96544 hydrochloride
Overview
Description
R-96544 hydrochloride is a potent, selective 5-HT2A receptor antagonist . It displays some selectivity for 5-HT2A receptors with a Ki value of 1.6 nM . It has IC50 values of 2.2, 310, 2400, 3700, >5000, and >5000 nM for 5-HT2, α1-adrenergic, D2 dopamine, 5-HT1, 5-HT3, and β-adrenergic receptors respectively .
Molecular Structure Analysis
The molecular weight of R-96544 hydrochloride is 391.94 . Its chemical formula is C22H29NO3.HCl . The molecule comprises a cyclic amine, an amide, an amine, and a hydrochloride .Physical And Chemical Properties Analysis
R-96544 hydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . The compound should be stored at room temperature .Scientific Research Applications
1. Platelet Aggregation Inhibition
R-96544 hydrochloride, the active form of the 5-HT2A receptor antagonist R-102444, demonstrates significant potential in inhibiting platelet aggregation. This effect has been observed across various species including humans, monkeys, cats, rabbits, rats, and mice. Notably, R-96544 exhibits a more potent antiplatelet effect than other 5-HT2A receptor antagonists like sarpogrelate and its active metabolite M-1. This suggests its potential application in conditions where platelet aggregation plays a critical role, such as in thrombotic diseases (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
2. Treatment of Pancreatitis
The effectiveness of R-96544 in treating both acute and chronic pancreatitis has been demonstrated in experimental models. R-96544, along with R-102444, its prodrug, significantly reduced enzyme activities associated with pancreatitis and attenuated related symptoms such as pancreatic necrosis and inflammation. This research supports the contention that 5-HT2A receptors are involved in the progression of pancreatitis, positioning R-96544 as a potential therapeutic agent for this condition (Ogawa, Sugidachi, Tanaka, Fujimoto, Fukushige, Tani, & Asai, 2005).
3. Peripheral Vascular Disease Treatment
R-96544, as the active form of R-102444, has shown promise in treating peripheral vascular diseases. In rat models, R-96544 effectively relaxed 5-HT-precontracted rat caudal artery and inhibited the pressor response to 5-HT. Oral administration of R-102444 significantly prevented the progression of peripheral vascular lesion induced by lauric acid, suggesting its potential application in the treatment of diseases involving 5-HT2A receptor activation such as peripheral vascular disease (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2004).
Safety And Hazards
properties
IUPAC Name |
(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2;/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3;1H/t19-,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKRSTJUAQEATQ-GZJHNZOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R-96544 hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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